Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro-
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Overview
Description
Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the sulfonylation of amines with benzenesulfonyl chloride analogues. For this compound, the synthetic route may involve the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a coupling reaction with a suitable cyclohexenyl precursor.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, benzenesulfonamide derivatives are investigated for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various enzymes, making these compounds valuable in the study of enzyme function and inhibition .
Medicine
Medically, sulfonamides have a long history as antimicrobial agents. This compound, with its unique structural features, is being explored for its potential as an anticancer and antimicrobial agent. Studies have shown that certain benzenesulfonamide derivatives can inhibit the growth of cancer cells and bacteria .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Known for its antimicrobial properties.
Benzenesulfonamide, N-2-cyclohexen-1-yl-: Similar in structure but lacks the triazine ring.
Heteroaromatic-based benzenesulfonamide derivatives: Potent inhibitors of H5N1 influenza A virus.
Uniqueness
What sets this compound apart is its unique combination of the cyclohexenyl group, triazine ring, and sulfonamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1158220-67-7 |
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Molecular Formula |
C17H23FN4O2S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H23FN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H2,19,20,21) |
InChI Key |
BYDYXXNPXSXXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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